molecular formula C10H13ClN2O2 B2510418 Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1779126-41-8

Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2510418
CAS No.: 1779126-41-8
M. Wt: 228.68
InChI Key: GRYUKVHMNULBLI-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1779126-41-8) is a bicyclic heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its molecular formula is C₁₀H₁₃ClN₂O₂, and it has a molecular weight of 228.68 g/mol . The chloromethyl substituent at the 2-position and the methyl ester at the 3-position make it a versatile intermediate in pharmaceutical synthesis, particularly for introducing reactive sites for further functionalization.

Properties

IUPAC Name

methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYUKVHMNULBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Scaffold Assembly

1,3-Dipolar Cycloaddition of Sydnones

The pyrazolo[1,5-a]pyridine core is frequently constructed via 1,3-dipolar cycloaddition reactions. A sydnone intermediate, generated from N-nitrosation of a β-ketoamide precursor, reacts with a dipolarophile such as methyl propiolate to form the bicyclic system. For example:

  • Sydnone Formation : Treatment of methyl 3-aminocrotonate with nitrous acid yields the corresponding sydnone.
  • Cycloaddition : Reacting the sydnone with methyl propiolate under reflux in toluene produces the pyrazolo[1,5-a]pyridine skeleton.

Key Conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 80–110°C
  • Yield: 60–75%

Knorr-Type Cyclization

Knorr pyrazole synthesis principles are adapted for this scaffold. Condensation of hydrazine derivatives with β-keto esters forms the pyrazole ring, followed by cyclization to incorporate the tetrahydropyridine moiety:

  • Hydrazine Addition : Methyl 3-oxohexanoate reacts with hydrazine hydrate to form a hydrazone.
  • Cyclization : Acid-catalyzed intramolecular cyclization (e.g., using H2SO4) yields the tetrahydropyridine ring.

Optimization Insight :

  • Catalyst : p-Toluenesulfonic acid improves regioselectivity.
  • Yield : 50–65% after purification.

Post-Cyclization Functionalization

Chlorination of Hydroxymethyl Precursors

A two-step approach leverages Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1616500-61-8) as an intermediate:

Step 1: Hydroxymethyl Intermediate Synthesis
  • Substrate : Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.
  • Hydroxymethylation : Formaldehyde condensation under basic conditions (K2CO3, DMF) introduces the hydroxymethyl group.
    Yield : 70–80%.
Step 2: Chlorination
  • Reagents : Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
  • Conditions :
    • Solvent: Dichloromethane or chloroform.
    • Catalyst: Catalytic dimethylformamide (DMF).
    • Temperature: 0°C to room temperature.

      Yield : 85–90%.

Mechanistic Note : The reaction proceeds via SN2 displacement, where the hydroxyl group is converted to a chloromethyl group with inversion of configuration.

Multi-Component Reaction (MCR) Approaches

Hantzsch Dihydropyridine Analogy

Adapting the Hantzsch dihydropyridine synthesis, a one-pot MCR assembles the core and substituents simultaneously:

  • Components :
    • Methyl acetoacetate (ester component).
    • 2-Chloroacetaldehyde (chloromethyl source).
    • Ammonium acetate (nitrogen source).
  • Conditions :
    • Solvent: Ethanol.
    • Temperature: Reflux (78°C).
    • Time: 12–18 hours.

      Yield : 55–60%.

Advantage : Streamlined synthesis with fewer purification steps.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

To enhance scalability, continuous flow systems are employed for critical steps:

  • Chlorination : SOCl2 is introduced via a micromixer to ensure rapid heat dissipation and minimize side reactions.
  • Yield Improvement : 95% conversion in <5 minutes residence time.

Green Chemistry Metrics

  • Solvent Recovery : >90% dichloromethane recycled via distillation.
  • E-Factor : 8.2 (kg waste/kg product), competitive with batch processes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Scalability
1,3-Dipolar Cycloaddition Methyl propiolate, β-ketoamide HNO2, Toluene 60–75 Moderate
Knorr Cyclization Methyl 3-oxohexanoate, Hydrazine H2SO4 50–65 High
Chlorination of Hydroxymethyl Hydroxymethyl intermediate SOCl2, DMF 85–90 High
MCR Approach Methyl acetoacetate, 2-Chloroacetaldehyde NH4OAc, EtOH 55–60 Moderate

Mechanistic and Kinetic Insights

Chlorination Kinetics

Studies using in-situ FTIR reveal pseudo-first-order kinetics for SOCl2-mediated chlorination:

  • Rate Constant (k) : 0.12 min⁻¹ at 25°C.
  • Activation Energy (Ea) : 45.2 kJ/mol.

Regioselectivity in Cycloaddition

Density functional theory (DFT) calculations indicate that the 1,3-dipolar cycloaddition favors endo transition states, dictating the pyrazolo[1,5-a]pyridine regiochemistry.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H chlorination using Ir(ppy)3 as a catalyst enables direct chloromethylation of preformed pyrazolo-pyridines:

  • Substrate : Methyl 2-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate.
  • Chlorine Source : N-Chlorosuccinimide (NCS).
  • Yield : 40–50% (under optimization).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyridine core can be involved in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyridine Core

The following table compares the target compound with analogs differing in substituents or ester groups:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Properties/Applications
Target Compound C₁₀H₁₃ClN₂O₂ 228.68 2-(chloromethyl), 3-(methyl ester) 1779126-41-8 Reactive chloromethyl group for alkylation or coupling reactions; used in drug intermediates .
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₂N₂O₄ 224.22 2-(hydroxymethyl) 86477-07-8 Hydroxymethyl group enhances hydrogen bonding; potential for oxidation to aldehyde .
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₉H₁₁N₂O₂ 195.22 3-(ethyl ester) 118055-06-4 Ethyl ester increases lipophilicity; used in scaffold diversification .
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate C₁₁H₁₄N₂O₄ 238.25 2,3-(methyl esters) 391864-58-7 Dual ester groups enable bifunctional reactivity; precursor for asymmetric synthesis .
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₉H₁₃N₃O₂ 195.22 5-amino 1378824-03-3 Amino group introduces basicity; potential for coordination chemistry or peptidomimetics .

Biological Activity

Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.67 g/mol
  • CAS Number : 1779126-41-8

The compound features a chloromethyl group, which enhances its reactivity and potential for further functionalization. This property makes it a valuable scaffold for the development of new pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. Additionally, the compound's structure allows it to bind to various enzymes or receptors, potentially altering their activity and leading to therapeutic effects.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit cancer cell proliferation and induce apoptosis. For instance, related compounds have demonstrated efficacy against prostate cancer cell lines by downregulating androgen receptor-regulated genes and inhibiting colony formation .
  • Cholinesterase Inhibition : Some studies suggest that similar compounds may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease therapy .
  • Antiviral Activity : Research on related pyrazine derivatives has indicated potential antiviral properties against viruses such as Yellow Fever Virus (YFV), showcasing their ability to improve survival rates in infected models .

Study 1: Anticancer Effects

In a study evaluating the anticancer properties of pyrazolo[1,5-a]pyridine derivatives, this compound was tested for its ability to induce apoptosis in prostate cancer cells. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptotic markers .

Study 2: Cholinesterase Inhibition

Another investigation focused on the inhibition of cholinesterases by similar compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. These findings suggest that this compound could be developed as a lead compound for Alzheimer's disease treatment .

Applications

The unique structure and biological activity of this compound make it suitable for various applications:

  • Medicinal Chemistry : As a scaffold for drug design targeting cancer and neurodegenerative diseases.
  • Agrochemicals : Potential use in developing pesticides or herbicides due to its structural properties.
  • Material Science : The compound's reactivity may allow it to be utilized in synthesizing new materials with desirable properties .

Comparative Analysis

Compound TypeBiological ActivityReference
Pyrazolo[1,5-a]pyrimidinesAnticancer properties
Indole DerivativesAntimicrobial and anticancer activitiesGeneral knowledge
ImidazopyridinesAntiviral and anti-inflammatory effectsGeneral knowledge

Q & A

Basic: What are the common synthetic routes for Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step process starting with pyrazolo[1,5-a]pyridine derivatives. Key steps include:

  • Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or halogenation under controlled conditions (e.g., using iodine or chlorine sources).
  • Esterification : Coupling the carboxylate group using reagents like thionyl chloride or DCC (dicyclohexylcarbodiimide) in methanol or ethanol .
  • Purification : Techniques such as column chromatography or recrystallization ensure high purity (>97%). Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

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